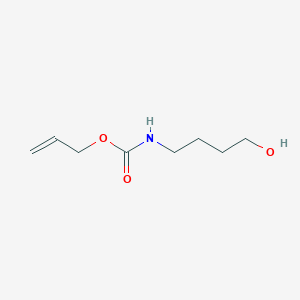

Prop-2-enyl N-(4-hydroxybutyl)carbamate

Description

Prop-2-enyl N-(4-hydroxybutyl)carbamate is a synthetic carbamate derivative characterized by a propenyl (allyl) group and an N-(4-hydroxybutyl) substituent. Carbamates are widely utilized in pharmaceuticals, agrochemicals, and industrial applications due to their stability and functional versatility. The N-(4-hydroxybutyl) group in this compound likely enhances hydrophilicity, influencing metabolic pathways and pharmacokinetics. However, peer-reviewed data on its specific synthesis, applications, or toxicological profile remain scarce.

Properties

IUPAC Name |

prop-2-enyl N-(4-hydroxybutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-7-12-8(11)9-5-3-4-6-10/h2,10H,1,3-7H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJDDYINLOZWMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405187 | |

| Record name | Prop-2-enyl N-(4-hydroxybutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339994-87-5 | |

| Record name | Carbamic acid, (4-hydroxybutyl)-, 2-propenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339994-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prop-2-enyl N-(4-hydroxybutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enyl N-(4-hydroxybutyl)carbamate can be achieved through several methods. One common approach involves the reaction of prop-2-enyl isocyanate with 4-hydroxybutyl alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl N-(4-hydroxybutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Prop-2-enyl N-(4-hydroxybutyl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a prodrug.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Prop-2-enyl N-(4-hydroxybutyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The prop-2-enyl and 4-hydroxybutyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analogues

The N-(4-hydroxybutyl) group is a recurring motif in metabolites of synthetic cannabinoids (e.g., ABUTINACA, BUTINACA derivatives). While Prop-2-enyl N-(4-hydroxybutyl)carbamate belongs to the carbamate class, the compounds below are synthetic cannabinoids with analogous substituents, offering indirect insights:

Table 1: Structural Comparison of Compounds with N-(4-hydroxybutyl) Substituents

Key Findings:

Metabolic Pathways: N-(4-hydroxybutyl)-containing metabolites of synthetic cannabinoids (e.g., 4F-ABUTINACA, APP-BUTINACA) are generated via hydrolysis, suggesting that this compound may undergo similar cleavage .

However, solvents such as acetonitrile (used in formulations) are flagged for toxicity (ACGIH A4 classification) .

Functional Differences: Synthetic Cannabinoids: Target CB1/CB2 receptors, causing psychoactive effects. Their metabolites often retain partial activity or serve as biomarkers for detection . Carbamates: Typically inhibit enzymes (e.g., acetylcholinesterase in pesticides) or act as prodrugs in pharmaceuticals. The propenyl group in this compound may confer reactivity or stability distinct from cannabinoid derivatives.

Biological Activity

Prop-2-enyl N-(4-hydroxybutyl)carbamate is a carbamate compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which include a prop-2-enyl group and a 4-hydroxybutyl moiety. These functional groups may contribute to its interactions with biological systems, making it a subject of interest for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The structural components, such as the prop-2-enyl and 4-hydroxybutyl groups, enhance the compound's binding affinity and specificity towards these targets.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibitory properties. For instance, studies have shown that similar carbamate compounds can inhibit various enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cellular signaling. The specific enzymes targeted by this compound require further investigation to elucidate its full biological impact.

Interaction with Biomolecules

The interaction of this compound with biomolecules such as proteins and nucleic acids is crucial for understanding its biological activity. Preliminary studies suggest that this compound may influence protein conformation or stability, thereby affecting downstream signaling pathways.

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory effects of compounds structurally related to this compound. For example, a related compound, honokiol, has demonstrated significant inhibition of fMLP-induced respiratory burst in human neutrophils, indicating a potential pathway for anti-inflammatory action through modulation of Src family kinases . This suggests that this compound could exhibit similar properties, warranting further exploration in inflammatory models.

Therapeutic Applications

Ongoing research is investigating the therapeutic potential of this compound in various conditions, including epilepsy and other neurological disorders. The ability of carbamates to modulate neurotransmitter systems positions this compound as a candidate for developing new treatments .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar carbamates:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| Benzyl N-(4-hydroxybutyl)carbamate | Benzyl group instead of prop-2-enyl | Moderate enzyme inhibition |

| tert-Butyl benzyl (4-hydroxybutyl)carbamate | tert-butyl group included | Enhanced stability and potential anti-inflammatory effects |

| 2-methoxy-4-prop-2-enylphenyl N-(2-methoxy-4-nitrophenyl)carbamate | More complex with additional functional groups | Potential anticancer properties |

This table highlights the structural diversity among carbamates and their varying biological activities, emphasizing the need for targeted research on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.